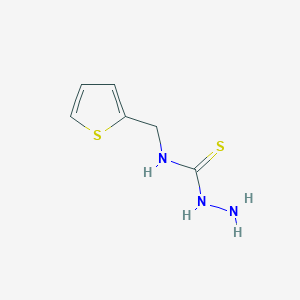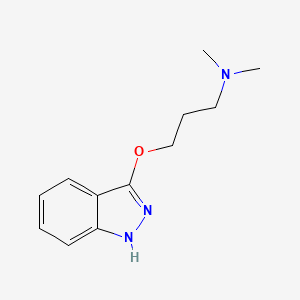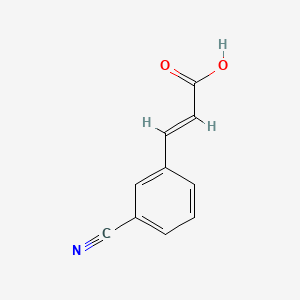
3-Cyanocinnamic acid
Vue d'ensemble
Description
3-Cyanocinnamic acid is an organic compound with the molecular formula C10H7NO2 and an average mass of 173.168 Da .
Synthesis Analysis
The synthesis of 3-Cyanocinnamic acid involves several methods . One of the methods involves the reaction of 3-Bromobenzonitrile and Acrylic acid . The yield of this reaction is approximately 92% .Molecular Structure Analysis
The molecular structure of 3-Cyanocinnamic acid has been studied using various techniques . Crystal structures of related cinnamic acid derivatives provided structural insight into hydrogen bond interactions in the solid state .Chemical Reactions Analysis
3-Cyanocinnamic acid has been found to undergo [2 + 2] topochemical cycloadditions . These reactions are temperature-dependent, and the compound becomes reactive when heated to 130 °C .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Cyanocinnamic acid have been studied . It has been found that the properties of this compound and related cinnamic acid derivatives can be influenced by factors such as the presence of substituents and the conditions of the environment .Applications De Recherche Scientifique
Antioxidant and Hypolipidemic Activities
3-Cyanocinnamic acid, as a derivative of cinnamic acid, has been studied for its antioxidant and hypolipidemic activities . Oxidative stress and hyperlipidemia are important factors for the initiation and progression of various cell degenerative pathological conditions, including cardiovascular and neurological diseases . The majority of the obtained compounds demonstrated considerable radical scavenging and antioxidant action, with a parallel decrease in Triton-induced hyperlipidemia in rats .
Prevention or Restoration of Pathological Conditions
Substituted 3-phenylacrylic acid derivatives with morpholine, 3-hydroxymethylpyridine, 4-piperidone, and 4-methylpiperazine were designed to attain antioxidant and hypolipidemic properties for the prevention or restoration of pathological conditions implicating degeneration and oxidative stress .
Topochemical [2 + 2] Cycloadditions
3-Cyanocinnamic acid has been studied for its unusual [2 + 2] topochemical cycloadditions . The seeming difference in the topochemical [2 + 2] photoreactivity of 3-cyanocinnamic acid and 4-cyanocinnamic acid is caused by differing degrees of ease of molecular motion in the crystals . The unreactive 3-cyanocinnamic acid becomes reactive when heated to 130 °C .
Orientations Futures
Mécanisme D'action
Target of Action
3-Cyanocinnamic acid is a reactive compound that can participate in photochemical reactions with other compounds to form photodimers . It is known to interact with monocarboxylate transporters (MCTs), which are members of the solute carrier family 16 (SCL16 family) and consist of 14 known isoforms . These transporters play a crucial role in the metabolic flux of small ketone bodies such as lactic acid and pyruvic acid, especially in cancer cells .
Mode of Action
The interaction of 3-Cyanocinnamic acid with its targets involves a stepwise cycloaddition process . The compound’s diradical nature makes it sensitive to UV light, and its photochemical reactions are simulated by quantum mechanics calculations . The seeming difference in the topochemical [2 + 2] photoreactivity of 3-cyanocinnamic acid and 4-cyanocinnamic acid is caused by differing degrees of ease of molecular motion in the crystals .
Biochemical Pathways
The biochemical pathways affected by 3-Cyanocinnamic acid involve the transport of monocarboxylic acids. The compound’s interaction with MCTs affects the transport of small ketone bodies such as lactic acid and pyruvic acid . This interaction can have significant downstream effects, particularly in the context of cancer cell metabolism .
Pharmacokinetics
Its reactivity and participation in photochemical reactions suggest that its adme (absorption, distribution, metabolism, and excretion) properties could be influenced by factors such as temperature and light exposure .
Result of Action
The primary result of 3-Cyanocinnamic acid’s action is the formation of photodimers through photochemical reactions . In the context of cancer cell metabolism, the compound’s interaction with MCTs can inhibit cancer cell proliferation .
Action Environment
The action of 3-Cyanocinnamic acid is influenced by environmental factors such as temperature and light. The compound becomes reactive when heated to certain temperatures , and its photochemical reactions are sensitive to UV light . These factors can influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
(E)-3-(3-cyanophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-7-9-3-1-2-8(6-9)4-5-10(12)13/h1-6H,(H,12,13)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEYFZKRRQZYAJI-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-{[(2,4-Dimethylphenyl)amino]methyl}phenyl)methanol](/img/structure/B3125620.png)
![5-[4-(Morpholine-4-sulfonyl)-phenyl]-furan-2-carbaldehyde](/img/structure/B3125623.png)
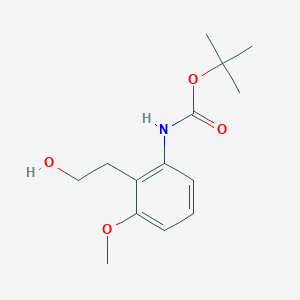
![Naphtho[2,1-b]furan-2-carboxylic acid, methyl ester](/img/structure/B3125633.png)
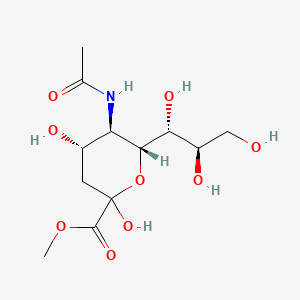
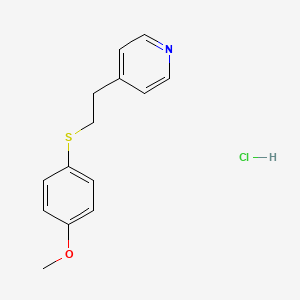
![2-{[3-(2-Methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetohydrazide](/img/structure/B3125651.png)

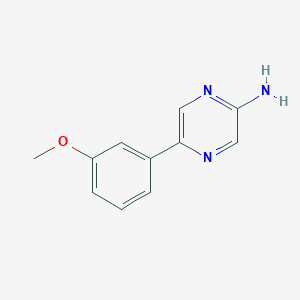
![2-Methylspiro[isoindoline-1,4'-piperidin]-3-one hydrochloride](/img/structure/B3125667.png)

![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3125682.png)
